REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[N:13](C3CCCCO3)[N:12]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].Cl>CCO>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[NH:13][N:12]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred over the weekend at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was then evaporated
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Type
|
ADDITION
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Details
|
Water (45 ml) was added
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic phases dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
CUSTOM
|
Details
|
the resulting mixture evaporated
|
Type
|
CUSTOM
|
Details
|
dried with vacuum at 40° C
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1=CC=NN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |